Methyl 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]propanoate
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Overview
Description
Methyl 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]propanoate is an organic compound with the molecular formula C10H14N2O3S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]propanoate typically involves the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate. The reaction is carried out in ethanol in the presence of potassium carbonate at room temperature. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]propanoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with amines to form corresponding acetamides.
Oxidation and Reduction: It can undergo oxidation to form sulfoxides and sulfones.
Cyclization: The compound can participate in cyclization reactions to form thiazolopyrimidines.
Common Reagents and Conditions
Amines: Used in substitution reactions to form acetamides.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Cyclization Agents: Such as ethyl chloroacetate in the presence of potassium carbonate for cyclization reactions.
Major Products
Acetamides: Formed from reactions with amines.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Thiazolopyrimidines: Formed from cyclization reactions.
Scientific Research Applications
Methyl 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of methyl 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]propanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetate
- Methyl 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]propanoate
Uniqueness
Methyl 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]propanoate is unique due to its specific structural features, such as the presence of an ethyl group at the 4-position of the pyrimidine ring. This structural variation can influence its chemical reactivity and biological activity, making it distinct from similar compounds .
Properties
IUPAC Name |
methyl 2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-4-7-5-8(13)12-10(11-7)16-6(2)9(14)15-3/h5-6H,4H2,1-3H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVZPGCBPHHKDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SC(C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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